Molecular‑Weight Shift and Its Impact on Drug‑Likeness Filters
The target compound (C₁₂H₁₇NO₃, MW 223.27 g mol⁻¹) is 28 Da heavier than the direct C–N‑linked analog 4‑hydroxy‑2,5‑dimethyl‑3‑piperidylfuran (C₁₁H₁₇NO₂, MW 195 g mol⁻¹) disclosed in US 6,143,768 [1]. In fragment‑based screening, a mass increment of 28 Da moves the compound from the ‘fragment’ space (MW < 250) into the upper fragment / low‑MW lead space, altering its suitability for different hit‑to‑lead strategies.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 223.27 g mol⁻¹ (C₁₂H₁₇NO₃) |
| Comparator Or Baseline | 4-Hydroxy-2,5-dimethyl-3-piperidylfuran: 195 g mol⁻¹ (C₁₁H₁₇NO₂) [1] |
| Quantified Difference | +28 Da (+14.4 %) |
| Conditions | Calculated from molecular formulas |
Why This Matters
A 28 Da molecular‑weight increment affects passive permeability, solubility, and compatibility with fragment‑based screening libraries, directly influencing procurement decisions for medicinal chemistry programs.
- [1] Emami, I. US Patent 6,143,768. Example 1: 4‑hydroxy‑2,5‑dimethyl‑3‑piperidylfuran, MW 195. View Source
